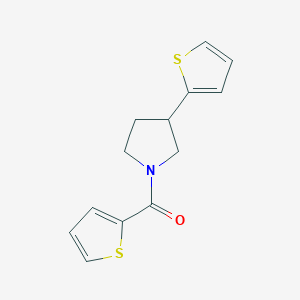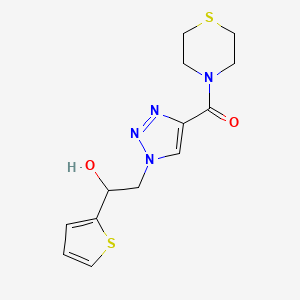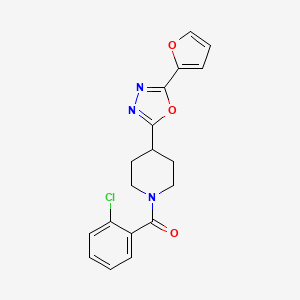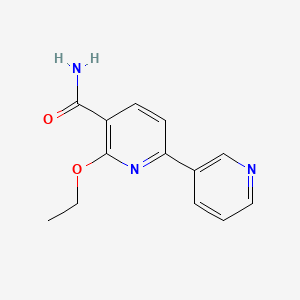
Thiophen-2-yl(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophen-2-yl(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone is a complex organic compound. It is related to a series of compounds known as 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives . These compounds have been found to exhibit favorable antifungal activity .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The structures of these compounds are usually confirmed by FT-IR, 1H NMR, 13C NMR, 1H-1H NOESY, EI-MS, and elemental analysis .Molecular Structure Analysis
The molecular structure of this compound is likely complex, given its relation to other thiophene derivatives. The structures of these compounds are typically confirmed using various spectroscopic techniques .Chemical Reactions Analysis
Thiophene derivatives are known to undergo a variety of chemical reactions. For instance, thiopropamine, a stimulant drug which is an analogue of amphetamine where the phenyl ring has been replaced by thiophene, is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides .Wissenschaftliche Forschungsanwendungen
Crystallography and Structural Analysis
Compounds related to Thiophen-2-yl(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone have been synthesized and analyzed for their crystal structures, demonstrating isomorphism and obeying the chlorine-methyl exchange rule. These studies highlight the complexity and disorder within these structures, emphasizing their significance in crystallography and the challenges in detecting isomorphism through data mining procedures (V. Rajni Swamy et al., 2013).
Antitumor Activity
Thienopyridine and benzofuran derivatives, including those structurally similar to this compound, have been identified as potent anti-tumor agents, revealing diverse structure-activity relationships. These findings underscore the compound's potential in developing new cytotoxic agents for cancer therapy (I. Hayakawa et al., 2004).
Spectroscopic Properties and Solvent Effects
Research into the spectroscopic properties of related compounds has provided insights into how structure and environment influence these properties. For instance, the study of singlets excited-states in various solvents highlights the importance of molecular structure on the optical behavior of these compounds, which could have implications for their use in material science and photophysics (I. A. Z. Al-Ansari, 2016).
Chemosensors for Metal Ions
Compounds structurally related to this compound have been synthesized and characterized as chemosensors for transition metal ions, such as Cu2+. These studies demonstrate the potential of thiophen-based compounds in detecting and quantifying metal ions, indicating their usefulness in environmental monitoring and analytical chemistry (Prajkta Gosavi-Mirkute et al., 2017).
Antimicrobial Activities
Organotin(IV) complexes derived from compounds similar to this compound have been synthesized and demonstrated to possess antimicrobial activities. This research suggests the potential of these compounds in developing new antimicrobial agents, contributing to the fight against microbial resistance (H. Singh et al., 2016).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
thiophen-2-yl-(3-thiophen-2-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS2/c15-13(12-4-2-8-17-12)14-6-5-10(9-14)11-3-1-7-16-11/h1-4,7-8,10H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIOLOQOOYAVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CS2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Dimethylcarbamoyl)(phenyl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2862964.png)

![9-(2,4-dimethoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2862969.png)

![Cyclohexanol, 1-[(dimethylamino)methyl]-](/img/structure/B2862971.png)





![4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(2-fluoroph enyl)pyrrolidin-2-one](/img/structure/B2862979.png)

![N-(3-chloro-4-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2862981.png)
![5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2862985.png)
